5-Phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine is an organic compound with the molecular formula and a molecular weight of 259.37 g/mol. The compound is characterized by its unique bicyclic structure that incorporates a thiazole and pyridine ring system. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug design.
This compound belongs to the class of heterocyclic compounds, specifically thiazolopyridines, which are known for their diverse pharmacological properties. It is classified as a research chemical, and its specific targets and mechanisms of action are still under investigation.
The synthesis of 5-Phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine can be approached through various synthetic routes. One common method involves the cyclization of appropriate precursors that contain both thiazole and pyridine functionalities.
Research has demonstrated that similar compounds can be synthesized using methods such as microwave-assisted synthesis or solvent-free techniques to improve yields and reduce reaction times.
InChI=1S/C14H17N3S/c15-14-16-12-7-9-17(10-13(12)18-14)8-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,15,16)
XBBKWKBIBSLVSJ-UHFFFAOYSA-N
5-Phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine can undergo several chemical reactions typical of amines and heterocycles:
Reagents for these reactions may include:
Current studies suggest that compounds with similar structures often exhibit enzyme inhibition properties or modulate receptor activity through competitive binding mechanisms. Further research is required to elucidate specific pathways affected by this compound.
The physical properties of 5-Phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine include:
Key chemical properties include:
Data on melting point and boiling point are not extensively documented in current literature but are essential for understanding its stability and handling characteristics.
The potential applications of 5-Phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine primarily lie in medicinal chemistry:
Research continues to explore the full range of applications for this compound in pharmaceutical development and beyond .
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2